Introduction: A Versatile Halogenated Building Block
Introduction: A Versatile Halogenated Building Block
An In-depth Technical Guide to 2-Bromo-5-fluorobenzenethiol
2-Bromo-5-fluorobenzenethiol, identified by CAS number 55389-14-5, is a strategically important bifunctional organohalogen compound. Its structure, featuring a nucleophilic thiol group and a reactive carbon-bromine bond on a fluorinated aromatic ring, makes it a highly valuable intermediate in advanced organic synthesis. For researchers in drug discovery and materials science, this compound offers a precise tool for constructing complex molecular architectures. The presence of both bromine and fluorine atoms allows for chemoselective reactions, enabling the synthesis of novel therapeutic agents and high-performance materials.[1][2] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, grounded in established chemical principles and protocols.
Part 1: Compound Profile and Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. 2-Bromo-5-fluorobenzenethiol is typically a low-melting solid or a light yellow liquid at room temperature.[3][4] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 55389-14-5 | [3][5][6] |
| Molecular Formula | C₆H₄BrFS | [6] |
| Molecular Weight | 207.07 g/mol | [3][6] |
| Physical Form | Low-melting solid or clear, light yellow to beige liquid | [3][4] |
| Boiling Point | 82-92 °C at 0.01 Torr | [6][7] |
| Density | ~1.691 g/cm³ (Predicted) | [6][7] |
| Purity | Typically ≥95% | [3][4] |
| InChI Key | JBEGEMGVTNGUOV-UHFFFAOYSA-N | [3][4] |
| Storage | Room temperature, in a tightly closed, dry container | [3][8] |
Part 2: Synthesis and Experimental Protocol
The synthesis of 2-Bromo-5-fluorobenzenethiol can be efficiently achieved from its corresponding protected phenol derivative. A common and high-yielding method involves the hydrolysis of a dimethylcarbamothioate precursor.[9] This approach is advantageous as it utilizes readily available starting materials and proceeds under standard laboratory conditions.
Synthetic Scheme: Hydrolysis of a Thio-carbamate Precursor
The most direct synthesis involves the base-mediated hydrolysis of S-(2-bromo-5-fluorophenyl) dimethylcarbamothioate. The carbamothioate group serves as a robust protecting group for the thiol, which can be cleaved under basic conditions to liberate the free thiol.
Caption: Workflow for the synthesis of 2-Bromo-5-fluorobenzenethiol.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the hydrolysis of S-aryl dimethylcarbamothioates.[9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine S-(2-bromo-5-fluorophenyl) dimethylcarbamothioate (1.0 eq) and methanol to form a solution.
-
Rationale: Methanol serves as an effective solvent for both the starting material and the base, facilitating a homogeneous reaction.
-
-
Base Addition: Add powdered potassium hydroxide (KOH, ~5 eq) to the solution.[9]
-
Rationale: A strong base like KOH is required to hydrolyze the stable carbamothioate ester. An excess is used to ensure the reaction goes to completion.
-
-
Reflux: Heat the mixture to reflux and maintain for approximately 3 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the hydrolysis reaction, ensuring a reasonable reaction rate.
-
-
Solvent Removal: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Partition the resulting residue between water and a non-polar organic solvent like dichloromethane (CH₂Cl₂).
-
Rationale: This step separates the deprotonated thiolate salt (which is water-soluble) from any unreacted starting material or non-polar impurities.
-
-
Acidification: Separate the aqueous layer and carefully acidify it to a pH of ~3 using 6 N hydrochloric acid (HCl).[9]
-
Rationale: Protonation of the water-soluble thiolate anion regenerates the neutral thiol, causing it to precipitate or become extractable into an organic solvent.
-
-
Extraction: Extract the acidified aqueous layer multiple times with dichloromethane.[9]
-
Rationale: Multiple extractions ensure efficient recovery of the product from the aqueous phase.
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, 2-Bromo-5-fluorobenzenethiol, as a pale yellow oil or low-melting solid.[9]
Part 3: Chemical Reactivity and Synthetic Utility
The synthetic versatility of 2-Bromo-5-fluorobenzenethiol stems from its two distinct and orthogonally reactive functional groups: the thiol (-SH) and the aryl bromide (C-Br).
Reactivity Profile
Caption: Key reaction pathways for 2-Bromo-5-fluorobenzenethiol.
-
Reactions at the Thiol Group: The thiol proton is acidic (predicted pKa ≈ 5.1) and can be easily removed by a mild base.[6][7] The resulting thiolate anion is a potent nucleophile, readily undergoing S-alkylation with alkyl halides to form unsymmetrical thioethers.[10][11] This reaction is a cornerstone of C-S bond formation.
-
Reactions at the Carbon-Bromine Bond: The C-Br bond is the primary site for carbon-carbon and carbon-heteroatom bond formation via transition-metal catalysis. The reactivity of halobenzenes in the critical oxidative addition step of palladium-catalyzed cross-coupling reactions follows the order C-I > C-Br > C-Cl >> C-F.[12] This trend is governed by bond dissociation energies. The significant difference in reactivity between the C-Br and the much stronger C-F bond allows for highly selective Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions at the bromine position, leaving the C-F bond intact.[12][13] This chemoselectivity is a key feature for synthetic strategists, enabling stepwise functionalization of the aromatic ring.
Part 4: Applications in Research and Development
The unique substitution pattern of 2-bromo-5-fluorobenzenethiol makes it an important precursor in several high-value applications.
Drug Discovery and Medicinal Chemistry
Halogenated aromatic compounds are fundamental building blocks in pharmaceutical development. The bromine atom can act as a synthetic handle for introducing molecular complexity, while the fluorine atom often enhances metabolic stability and binding affinity.[2]
-
Synthesis of Bioactive Heterocycles: Thiophenols are key precursors for synthesizing sulfur-containing heterocycles. For instance, brominated aminobenzenethiols are widely used to construct benzothiazole scaffolds, which exhibit a broad range of biological activities, including anticancer and antimicrobial properties.[2] By analogy, 2-bromo-5-fluorobenzenethiol can be used to create novel halogenated heterocyclic systems with unique pharmacological profiles.
-
Precursor for Complex APIs: The 2-bromo-5-fluoro substitution pattern is found in intermediates used to synthesize advanced pharmaceutical compounds. For example, the related compound 2-Bromo-5-fluorobenzotrifluoride is a starting material for developing drugs to treat type 2 diabetes.[14][15] This highlights the value of this specific halogen arrangement in targeting modern disease pathways.
Materials Science
Fluorinated aromatic compounds are integral to the development of advanced materials due to the unique properties conferred by the C-F bond, such as thermal stability and hydrophobicity.[1] 2-Bromo-5-fluorobenzenethiol can serve as a monomer or functionalizing agent for:
-
High-Performance Polymers: Incorporation into polymer backbones to enhance thermal resistance and chemical stability.
-
Specialty Coatings: Used to create surfaces with specific properties like oleophobicity and low surface energy.
Part 5: Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the compound.
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 6.5-7.5 ppm). Due to coupling with the fluorine atom and adjacent protons, these signals will appear as complex multiplets.
-
¹³C NMR: The carbon NMR will display six distinct signals for the aromatic carbons. The carbon atoms bonded to fluorine and bromine will show characteristic chemical shifts and C-F coupling constants.
-
IR Spectroscopy: The infrared spectrum will feature characteristic peaks for the S-H stretch (a weak band around 2550 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), and C-Br and C-F stretches in the fingerprint region (typically below 1200 cm⁻¹).
Part 6: Safety and Handling
As a reactive chemical intermediate, 2-Bromo-5-fluorobenzenethiol must be handled with appropriate precautions. Users should always consult the latest Safety Data Sheet (SDS) before use.
-
Hazard Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][16] May be harmful if swallowed (H302).[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles conforming to EN166 or NIOSH standards, and a lab coat.[8][17] All handling should be performed in a well-ventilated area or a chemical fume hood.[8][17]
-
Handling Precautions: Avoid breathing dust, fumes, or vapors.[8][16] Wash hands and any exposed skin thoroughly after handling.[8][18] Do not eat, drink, or smoke when using this product.[8]
-
First Aid Measures:
-
Inhalation: Remove person to fresh air. If feeling unwell, call a poison center or doctor.[8][19]
-
Skin Contact: Take off contaminated clothing immediately. Wash skin with plenty of soap and water. If irritation occurs, seek medical advice.[8][18]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[16][18]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[8]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][16]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[18][19][20]
References
- Current time information in Meeker County, US. (n.d.). Google.
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Exploring 2-Bromo-5-Fluorobenzotrifluoride: A Key Pharmaceutical Intermediate. (n.d.). Papawsb. Retrieved January 17, 2026, from [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Chem 117 Reference Spectra Spring 2011. (2011). Retrieved January 17, 2026, from [Link]
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2-Bromo-5-fluorobenzaldehyde. (2013). Acta Crystallographica Section E, 69(Pt 9), o1246. Retrieved from [Link]
-
Synthesis of unsymmetrical thioethers using an uncommon base-triggered 1,5-thiol transfer reaction of 1-bromo-2-alkylthiolcarbonates. (2014). Organic Letters, 16(22), 5944–5947. Retrieved from [Link]
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Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. (2023). RSC Advances, 13(45), 31695–31702. Retrieved from [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (n.d.). University of Windsor. Retrieved January 17, 2026, from [Link]
-
Synthesis of benzylic thioether containing α-substituted thio compounds via carbene insertion into an S–H bond. (2023). RSC Advances, 13(50), 34978–34983. Retrieved from [Link]
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